Zeinoxanthin

Description

Properties

IUPAC Name |

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-26,36-37,41H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZANZVJRKXVBH-NHWXEJKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920516 | |

| Record name | alpha-Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24480-38-4 | |

| Record name | α-Cryptoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24480-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cryptoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024480384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEINOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02CU7E14H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zeinoxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeinoxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. Found in a variety of plant sources, notably corn and oranges, it is a structural isomer of lutein (B1675518) and a monohydroxylated derivative of α-carotene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside an exploration of its biosynthetic pathway and its putative role in cellular signaling pathways related to antioxidant defense and eye health. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

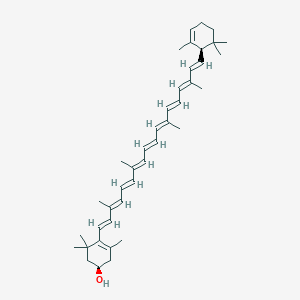

This compound is a tetraterpenoid characterized by a polyene chain with nine conjugated double bonds, a β-ionone ring at one end, and a hydroxylated α-ionone ring at the other.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[1] |

| Chemical Formula | C₄₀H₅₆O[1] |

| Molecular Weight | 552.9 g/mol [1] |

| SMILES | CC1=C(C(C--INVALID-LINK--O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C |

| InChIKey | NBZANZVJRKXVBH-NHWXEJKLSA-N |

| Synonyms | 3-Hydroxy-alpha-carotene, (3R,6'R)-beta,epsilon-caroten-3-ol, Physoxanthin |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Notes |

| Melting Point | Data not available | For comparison, the melting point of zeaxanthin (B1683548) is 215.5 °C.[2] |

| Boiling Point | Data not available | Carotenoids generally decompose at high temperatures.[3] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | As a xanthophyll, it is more soluble in polar organic solvents (e.g., ethanol (B145695), acetone) than in non-polar solvents (e.g., hexane).[4][5] The solubility of zeaxanthin is highest in chloroform (B151607) and lower in hexane (B92381) and cyclohexane.[6] |

| UV-Vis Absorption | λmax ≈ 445-452 nm | The absorption maxima are solvent-dependent.[6] The spectra of this compound and α-cryptoxanthin are similar to that of α-carotene.[6] In ethanol, zeaxanthin exhibits absorption maxima around 451 nm.[7] |

Biosynthesis of this compound

This compound is an intermediate in the α-branch of the carotenoid biosynthetic pathway in plants. It is synthesized from α-carotene through a hydroxylation reaction catalyzed by a β-ring hydroxylase. Subsequently, this compound can be further hydroxylated by an ε-ring hydroxylase to produce lutein.

Experimental Protocols

Extraction and Purification of this compound from Corn Gluten Meal

The following protocol is adapted from a method for the extraction and purification of zeaxanthin and lutein from corn gluten meal and is applicable for the isolation of this compound.

Methodology:

-

Sample Preparation: Corn gluten meal is used as the starting material.

-

Ultrasonic-Assisted Extraction:

-

Combine the corn gluten meal with ethanol at a liquid-to-solid ratio of 7.9:1 (v/w).

-

Perform ultrasonic-assisted extraction at a temperature of 56°C for 45 minutes.

-

Separate the supernatant (crude extract) from the solid residue.

-

-

Purification by Column Chromatography:

-

Concentrate the crude extract under reduced pressure.

-

Apply the concentrated extract to a silica gel column.

-

Elute the carotenoids using a solvent gradient of increasing polarity (e.g., n-hexane/acetone).

-

Collect the fractions and monitor the separation by thin-layer chromatography or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

-

Biological Significance and Signaling Pathways

This compound, like other xanthophylls, is presumed to possess significant antioxidant properties. Its biological functions are closely linked to those of lutein and zeaxanthin, particularly in the context of eye health.

Antioxidant Mechanism

The antioxidant activity of carotenoids stems from their ability to quench singlet oxygen and scavenge free radicals. The conjugated double bond system in the polyene chain of this compound allows it to delocalize electron density, making it an effective scavenger of reactive oxygen species (ROS).

Role in Cellular Signaling

While direct studies on this compound are limited, the activities of structurally similar xanthophylls like zeaxanthin provide insights into its potential roles in cellular signaling.

-

Nrf2 Pathway: Zeaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] This transcription factor plays a crucial role in the cellular antioxidant response by upregulating the expression of phase II detoxification enzymes and antioxidant proteins. It is plausible that this compound also modulates this protective pathway.

-

VEGF Pathway: Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis. In ocular diseases like age-related macular degeneration (AMD) and diabetic retinopathy, elevated VEGF levels contribute to pathological neovascularization. Studies have demonstrated that lutein and zeaxanthin can attenuate VEGF-induced neovascularization, suggesting a potential role for this compound in regulating this pathway.[2][11][12]

-

Anti-inflammatory Pathways: Chronic inflammation is implicated in a host of degenerative diseases. Carotenoids, including meso-zeaxanthin (B1235934), have been shown to exert anti-inflammatory effects by down-regulating the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and COX-2.[13][14][15] This is often mediated through the inhibition of signaling pathways like NF-κB.

Conclusion

This compound is a carotenoid with significant potential in the fields of nutrition and pharmacology. Its chemical structure imparts it with antioxidant properties that are likely beneficial for human health, particularly in the prevention of oxidative stress-related diseases. While further research is needed to fully elucidate its specific mechanisms of action and to establish its quantitative physicochemical properties, the information presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols offer a starting point for the isolation and characterization of this compound, which will be crucial for advancing our understanding of this promising natural compound.

References

- 1. This compound | C40H56O | CID 5281234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of zeaxanthin and antioxidant supplementation on vascular endothelial growth factor (VEGF) expression in apolipoprotein-E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lutein and zeaxanthin attenuates VEGF-induced neovascularisation in human retinal microvascular endothelial cells through a Nox4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zeaxanthin Inhibits Hypoxia-Induced VEGF Secretion by RPE Cells through Decreased Protein Levels of Hypoxia-Inducible Factors-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory potential of carotenoid meso-zeaxanthin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zeinoxanthin Biosynthesis Pathway in Maize

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zeinoxanthin biosynthesis pathway in maize (Zea mays L.). It details the core biochemical steps, key enzymes and their corresponding genes, quantitative data on carotenoid accumulation, and standardized experimental protocols for analysis.

Introduction to this compound in Maize

This compound is a monohydroxylated xanthophyll, an oxygenated derivative of α-carotene. In the intricate web of carotenoid biosynthesis in maize, this compound serves as a crucial intermediate in the α-branch of the pathway, leading to the formation of lutein (B1675518), one of the most abundant carotenoids in maize grain.[1][2] The regulation of flux through this pathway is a significant area of research, particularly for the biofortification of maize to enhance its nutritional value. Understanding the synthesis of this compound is fundamental to manipulating the accumulation of both provitamin A and non-provitamin A carotenoids beneficial for human health, such as those that protect against age-related macular degeneration.[1]

The Core Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader carotenoid biosynthetic pathway, which occurs within the plastids.[3] The pathway can be segmented into the formation of the precursor α-carotene and its subsequent hydroxylation.

2.1 Formation of α-Carotene

The pathway begins with the C5 isoprene (B109036) units produced by the methylerythritol 4-phosphate (MEP) pathway.[1]

-

Phytoene (B131915) Synthesis: Two molecules of geranylgeranyl diphosphate (B83284) (GGPP) are condensed by phytoene synthase (PSY) to form the first C40 carotenoid, phytoene.[4]

-

Desaturation and Isomerization: A series of desaturation and isomerization reactions catalyzed by enzymes including phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotenoid isomerase (CRTISO) convert phytoene into all-trans-lycopene.[4]

-

Lycopene (B16060) Cyclization (Branch Point): Lycopene is the critical branch point. The formation of α-carotene requires the coordinated action of two cyclase enzymes:

-

Lycopene ε-cyclase (LCYE) adds an ε-ring to one end of the linear lycopene molecule.

-

Lycopene β-cyclase (LCYB) adds a β-ring to the other end. This asymmetric cyclization yields α-carotene (β,ε-carotene).[4] The relative activity of LCYE is a major determinant of the metabolic flux into the α-branch of the pathway.[4][5]

-

2.2 Hydroxylation to this compound

The direct synthesis of this compound from its precursor is a single hydroxylation step:

-

α-Carotene ε-ring Hydroxylation: The enzyme ε-ring hydroxylase , a cytochrome P450-type monooxygenase (CYP97C family), hydroxylates the ε-ring of α-carotene at the C-3 position to form this compound.[5][6] In maize, this specific enzymatic function is encoded by the lut1 gene.[1][5]

2.3 Downstream Conversion to Lutein

This compound is the direct precursor to lutein. This conversion involves the hydroxylation of the β-ring, a reaction catalyzed by a β-carotene hydroxylase (BCH or CRTRB) .[7] This demonstrates that the synthesis of lutein is a two-step hydroxylation process with this compound as the intermediate.[6][7]

Key Genes and Enzymes

The table below summarizes the critical enzymes and their corresponding genes involved in the this compound and related xanthophyll biosynthetic pathways in maize.

| Enzyme | Gene(s) in Maize | Abbreviation | Function in Pathway | Citation |

| Phytoene synthase | psy1 | PSY | Catalyzes the first committed step in carotenoid biosynthesis. psy1 is essential for endosperm carotenoid accumulation. | [4] |

| Lycopene ε-cyclase | lcyE | LCYE | Key branch-point enzyme that forms the ε-ring on lycopene, directing flux toward α-carotene. | [4][5] |

| ε-ring hydroxylase | lut1 (CYP97C family) | LUT1 | Directly synthesizes this compound by hydroxylating the ε-ring of α-carotene. | [1][5] |

| β-carotene hydroxylase | crtRB1, crtRB5 | CRTRB / BCH | Hydroxylates the β-ring of carotenes. Converts this compound to lutein and β-carotene to zeaxanthin (B1683548). | [5][8] |

| Zeaxanthin epoxidase | zep1 | ZEP | Converts zeaxanthin to antheraxanthin (B39726) and violaxanthin (B192666) in the xanthophyll cycle. | [1] |

Quantitative Carotenoid Data in Maize

The concentration of this compound and related carotenoids can vary significantly across different maize genotypes. The following table presents representative data from studies on diverse maize landraces, illustrating this variability.

| Carotenoid | Concentration Range (µg/g Dry Weight) | Notes | Citation |

| Lutein | 3.50 – 35.30 | The final product of the α-branch. | [2] |

| Zeaxanthin | 1.85 – 26.95 | The final product of the β-branch. | [2] |

| α-Carotene | 0.55 – 7.70 | Precursor to this compound and lutein. | [2] |

| β-Carotene | 0.30 – 6.10 | Precursor to β-cryptoxanthin and zeaxanthin. | [2] |

| β-Cryptoxanthin | 0.30 – 13.85 | Intermediate in the β-branch. | [2] |

| Total Carotenoids | 10.03 – 61.50 | Total accumulation in grains of diverse landraces. | [2] |

Note: Direct quantitative values for this compound are less commonly reported as it is often an intermediate that does not accumulate to the same levels as the end-products lutein and zeaxanthin. Its presence is typically confirmed via HPLC analysis.[9][10]

Experimental Protocols

Accurate quantification of this compound and other carotenoids requires robust extraction and analytical methods. The following is a generalized protocol for carotenoid analysis in maize kernels via High-Performance Liquid Chromatography (HPLC).

5.1 Objective: To extract, separate, and quantify carotenoids, including this compound, from maize kernel samples.

5.2 Materials and Reagents:

-

Maize kernels (lyophilized and ground to a fine powder)

-

Extraction Solvents: Methanol (MeOH), Ethyl Acetate (B1210297), Tetrahydrofuran (THF), Acetone, Petroleum Ether, Hexane (all HPLC grade).[11][12]

-

Butylated hydroxytoluene (BHT) as an antioxidant.[11]

-

Potassium hydroxide (B78521) (KOH) for optional saponification.[11][12]

-

Carotenoid standards (e.g., lutein, zeaxanthin, β-carotene) for quantification.

-

HPLC system with a photodiode array (PDA) detector.

-

C30 reverse-phase column (recommended for carotenoid isomer separation).[13]

5.3 Extraction Procedure:

-

Sample Preparation: Weigh approximately 500 mg of lyophilized, ground maize powder into a centrifuge tube protected from light.

-

Solvent Addition: Add a suitable extraction solvent mixture. Effective systems include methanol/ethyl acetate (6:4, v/v) or methanol/THF (1:1, v/v).[11][14] Add BHT to the solvent to a final concentration of 0.1% to prevent oxidative degradation.[11]

-

Extraction: Vortex the sample vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 3000 x g) for 5 minutes to pellet the solid material.

-

Collection: Carefully transfer the supernatant (the colored solvent layer) to a clean, amber-colored flask.

-

Re-extraction: Repeat steps 2-4 with fresh solvent on the remaining pellet until the pellet becomes colorless, indicating complete extraction.[11] Pool all supernatants.

-

(Optional) Saponification: To remove interfering lipids, the pooled extract can be saponified with methanolic KOH.[12] However, some studies report higher carotenoid yields without this step, as it can potentially degrade target compounds.[13]

-

Drying: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.

-

Reconstitution: Re-dissolve the dried carotenoid extract in a known, small volume of an appropriate injection solvent (e.g., a mixture of mobile phase and acetone, or methanol/ethyl acetate) for HPLC analysis.[11]

5.4 HPLC Analysis:

-

Injection: Inject 10-20 µL of the reconstituted extract into the HPLC system.

-

Separation: Perform chromatographic separation on a C30 column. A typical mobile phase involves a gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

-

Detection: Monitor the eluting compounds using a PDA detector. This compound and other carotenoids are typically detected at a wavelength of approximately 450 nm.[12]

-

Identification: Identify this compound by comparing its retention time and spectral profile to that of a pure standard.

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a standard curve generated from known concentrations of the standard.[9]

Pathway and Workflow Visualizations

6.1 this compound Biosynthesis Pathway in Maize

Caption: The α- and β-branches of the carotenoid pathway in maize leading to xanthophylls.

6.2 Experimental Workflow for Carotenoid Quantification

Caption: Standard workflow for the extraction and HPLC analysis of carotenoids from maize.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Carotenoid Biosynthetic and Catabolic Pathways: Gene Expression and Carotenoid Content in Grains of Maize Landraces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 4. Frontiers | Maize Provitamin A Carotenoids, Current Resources, and Future Metabolic Engineering Challenges [frontiersin.org]

- 5. Eleven biosynthetic genes explain the majority of natural variation in carotenoid levels in maize grain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Interactions between Carotene Ring Hydroxylases Drive Lutein Formation in Plant Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. Differential hydroxylation efficiency of the two non-heme carotene hydroxylases: DcBCH1, rather than DcBCH2, plays a major role in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. namamillers.org [namamillers.org]

- 11. Influence of Sample Processing on the Analysis of Carotenoids in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uaiasi.ro [uaiasi.ro]

- 13. Determination of carotenoids in yellow maize, the effects of saponification and food preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Zeinoxanthin in the Plant Kingdom: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeinoxanthin, a monohydroxylated carotenoid, serves as a crucial intermediate in the biosynthesis of lutein (B1675518), one of the most abundant xanthophylls in photosynthetic tissues. While typically present in trace amounts, an accumulation of this compound can occur in specific plant mutants and may be found as a minor component in various plant tissues. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, delving into its biosynthetic pathway, and offering detailed experimental protocols for its extraction, identification, and quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development interested in the biological significance and potential applications of this compound.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play essential roles in photosynthesis, photoprotection, and as precursors to plant hormones. Within the vast family of carotenoids, xanthophylls are oxygenated derivatives that are of significant interest due to their antioxidant properties and their role in human health, particularly in eye health. This compound (β,ε-caroten-3'-ol) is a specific xanthophyll that acts as the direct precursor to lutein. Understanding the natural sources and biosynthesis of this compound is critical for exploring its physiological functions and potential therapeutic applications. This guide summarizes the current knowledge on this compound occurrence in plants, with a focus on quantitative data, and provides detailed methodologies for its analysis.

Natural Sources of this compound in Plants

This compound is not widely abundant in most plants under normal conditions. Its presence is most notable in mutants where the carotenoid biosynthesis pathway is altered. However, it is also detected as a minor xanthophyll in a variety of plant tissues.

Accumulation in Plant Mutants

The most significant accumulation of this compound is observed in plants with mutations in the gene encoding for ε-ring hydroxylase (CYP97C1). This enzyme is responsible for the conversion of this compound to lutein. In the model plant Arabidopsis thaliana, the lut1 mutant, which has a defective CYP97C1 gene, exhibits a significant reduction in lutein content and a corresponding accumulation of this compound.[1][2]

Occurrence in Unmodified Plants

While not a major carotenoid, trace amounts of this compound have been reported in various fruits and vegetables. Its quantification is often challenging due to its low concentration relative to other xanthophylls like lutein and zeaxanthin. Some studies on the carotenoid composition of maize (Zea mays) and yellow-fleshed fruits have indicated the presence of this compound as a minor component, though specific quantitative data is often limited.

Quantitative Data on this compound Content

The available quantitative data for this compound is primarily from studies on Arabidopsis thaliana mutants. Data for other plant sources is sparse.

| Plant Source | Genotype | Tissue | This compound Content (nmol/g fresh weight) | Reference |

| Arabidopsis thaliana | lut1 mutant | Leaf | ~150-200 | [2] |

| Arabidopsis thaliana | Wild Type | Leaf | Trace amounts | [2] |

Note: The value for the lut1 mutant is an approximation based on qualitative descriptions of high accumulation and should be experimentally verified.

Biosynthesis of this compound

This compound is synthesized within the plastids of plant cells as part of the carotenoid biosynthetic pathway. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway.

The formation of this compound is a key step in the α-carotene branch of the carotenoid pathway, leading to the synthesis of lutein.

Figure 1. Biosynthesis pathway of this compound from lycopene.

Experimental Protocols

The accurate determination of this compound content in plant materials requires robust protocols for extraction, separation, and quantification.

Extraction of Carotenoids from Plant Tissues

This protocol describes a general method for the extraction of total carotenoids from fresh plant leaves.

Materials:

-

Fresh plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (100%, HPLC grade)

-

Petroleum ether or Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a centrifuge tube.

-

Add 10 mL of ice-cold acetone and vortex vigorously for 1-2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction of the pellet with 10 mL of acetone until the pellet is colorless.

-

Pool all the acetone extracts.

-

Transfer the pooled extract to a separatory funnel.

-

Add an equal volume of petroleum ether (or hexane) and 20 mL of saturated NaCl solution.

-

Gently invert the funnel several times to partition the carotenoids into the upper ether/hexane layer.

-

Discard the lower aqueous phase.

-

Wash the upper phase with distilled water three times to remove residual acetone.

-

Dry the ether/hexane phase by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE:Methanol, 1:1, v/v).

Saponification of Carotenoid Extracts

Saponification is often necessary to remove interfering chlorophylls (B1240455) and acyl lipids, and to hydrolyze carotenoid esters.

Materials:

-

Dried carotenoid extract

-

Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)

-

Diethyl ether or Hexane

-

Saturated NaCl solution

Procedure:

-

Re-dissolve the dried carotenoid extract in 5 mL of diethyl ether.

-

Add 5 mL of 10% methanolic KOH.

-

Flush the container with nitrogen, seal, and allow the reaction to proceed in the dark at room temperature for at least 2 hours (or overnight for complete saponification).

-

Transfer the mixture to a separatory funnel.

-

Add 10 mL of distilled water and mix gently.

-

Collect the upper ether layer containing the carotenoids.

-

Re-extract the aqueous layer twice with 10 mL of diethyl ether.

-

Pool the ether extracts and wash with saturated NaCl solution until the washings are neutral (check with pH paper).

-

Dry the saponified extract over anhydrous sodium sulfate.

-

Evaporate the solvent and re-dissolve the residue in a known volume of HPLC injection solvent.

HPLC-PDA Quantification of this compound

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is the method of choice for separating and quantifying individual carotenoids. A C30 column is highly recommended for optimal separation of carotenoid isomers.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array detector.

-

Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

-

Mobile Phase A: Methanol : Water (95:5, v/v) with 0.1% triethylamine.

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE).

-

Gradient Elution:

-

0-15 min: 15% B

-

15-30 min: Linear gradient from 15% to 50% B

-

30-35 min: Isocratic at 50% B

-

35-40 min: Linear gradient from 50% to 15% B

-

40-45 min: Isocratic at 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: PDA detection at 445 nm for quantification. Full spectra (250-600 nm) should be recorded for peak identification.

-

Injection Volume: 20 µL.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard of known concentrations.

Visualization of Experimental Workflow

Figure 2. General workflow for this compound analysis.

Conclusion

This compound, while a minor carotenoid in most plant species, represents a key metabolic intermediate in the biosynthesis of lutein. Its accumulation in specific genetic mutants provides a valuable tool for studying carotenoid pathway regulation. The methodologies outlined in this guide offer a robust framework for the extraction, identification, and quantification of this compound from various plant sources. Further research into the natural occurrence of this compound in a wider range of plant species and its potential biological activities is warranted and may open new avenues for its application in nutrition and medicine.

References

The Antioxidant Activity of Zeinoxanthin: A Technical Guide on Core Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical guide on the core antioxidant activity mechanisms of zeinoxanthin.

Executive Summary

This compound is a xanthophyll carotenoid recognized for its antioxidant properties.[1] However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies focused specifically on the intricate molecular mechanisms of this compound's antioxidant activity. Much of the available research on xanthophyll antioxidant pathways has been conducted on its more prevalent isomer, zeaxanthin (B1683548).

This technical guide addresses this knowledge gap by providing a foundational understanding of carotenoid antioxidant action while leveraging the extensive data on zeaxanthin as a scientifically-grounded proxy to elucidate the probable mechanisms for this compound. This document will detail both direct free-radical scavenging activities and the indirect modulation of cellular antioxidant defense pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. It is imperative to note that while the fundamental principles are applicable, the specific quantitative data and signaling pathway details provided herein are derived from studies on zeaxanthin and should be considered illustrative of the potential mechanisms of this compound until specific research becomes available.

Core Antioxidant Mechanisms of Xanthophylls

Carotenoids like this compound exert their antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: This involves the direct neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The conjugated double bond system in the polyene backbone of carotenoids allows them to delocalize the energy of unpaired electrons from free radicals, effectively quenching them.[2][3] This includes scavenging of peroxyl radicals, hydroxyl radicals, and superoxide (B77818) anions.[4][5]

-

Indirect Antioxidant Activity via Cellular Signaling: This involves the upregulation of the body's endogenous antioxidant defense systems. A key pathway implicated in this mechanism for xanthophylls is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8]

Indirect Antioxidant Mechanism: The Nrf2-ARE Signaling Pathway (Based on Zeaxanthin Data)

A significant mechanism by which xanthophylls like zeaxanthin enhance cellular antioxidant capacity is through the activation of the Nrf2-antioxidant response element (ARE) pathway.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6]

Upon introduction of an activator like zeaxanthin, the following cascade is initiated:

-

Nrf2 Release: Zeaxanthin is believed to induce conformational changes in Keap1, leading to the release of Nrf2.[9]

-

Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.[6]

-

ARE Binding: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6]

-

Transcription of Antioxidant Enzymes: This binding initiates the transcription of a suite of phase II detoxification and antioxidant enzymes.[6][7] These include:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide, with biliverdin having potent antioxidant properties.[9]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of semiquinone radicals.[6]

-

Glutathione (B108866) S-Transferases (GSTs): Catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their detoxification.[10]

-

γ-Glutamylcysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a critical intracellular antioxidant.[6]

-

The activation of this pathway by zeaxanthin has been shown to be mediated, at least in part, by the PI3K/Akt signaling cascade.[6][7]

Caption: Zeaxanthin-mediated activation of the Nrf2-ARE pathway.

Quantitative Data on Antioxidant Activity (Based on Zeaxanthin and other Carotenoids)

Several in vitro assays are employed to quantify the antioxidant capacity of compounds like xanthophylls. The table below summarizes representative data for zeaxanthin and other carotenoids, which can serve as a benchmark for potential future studies on this compound.

| Carotenoid | Assay | Result | Reference(s) |

| Zeaxanthin | Hydroxyl Radical Scavenging (ESR) | 50-70% scavenging at 16.7 µM | [4] |

| Zeaxanthin | Superoxide Radical Scavenging (ESR) | 30-50% scavenging at 16.7 µM | [4] |

| Zeaxanthin | DPPH Radical Scavenging | Dose-dependent scavenging effect | [1] |

| Zeaxanthin | Inhibition of Lipid Peroxidation | Pro-oxidant activity observed (+21%) | [11] |

| Zeaxanthin | Hemoglobin Oxidation Inhibition (AAPH) | IC50 = 2.9 ± 0.1 µM | [12] |

| Lutein (B1675518) | Inhibition of Lipid Peroxidation (AAPH) | IC50 = 2.5 ± 0.7 µM | [12] |

| Lycopene | Inhibition of Lipid Peroxidation (tBHP) | IC50 = 2.2 ± 0.4 µM | [12] |

Note: The pro-oxidant effect observed for zeaxanthin in one study highlights the complexity of carotenoid antioxidant activity, which can be influenced by factors such as oxygen tension and the specific membrane environment.[3][11]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of antioxidant activity. The following are outlines of common protocols used for carotenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared to an absorbance of approximately 1.0 at its λmax (around 517 nm).

-

Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control containing only the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Cell Culture: A suitable cell line (e.g., human retinal pigment epithelium cells, ARPE-19) is cultured in 96-well plates until confluent.

-

Loading with Fluorescent Probe: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Sample Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a period (e.g., 1 hour).

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

-

Fluorescence Measurement: The 96-well plate is immediately placed in a fluorescence microplate reader. The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) is monitored over time.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This compound, like other xanthophylls, is presumed to be a potent antioxidant. Its core mechanisms likely involve both direct scavenging of reactive oxygen species and the indirect upregulation of endogenous antioxidant defenses, potentially through the Nrf2 signaling pathway. However, there is a clear and pressing need for research focused specifically on this compound to move beyond inference from its isomer, zeaxanthin.

Future research should prioritize:

-

Quantitative analysis of this compound's antioxidant capacity using a battery of standardized assays (DPPH, ABTS, ORAC, etc.) to establish its relative potency.

-

In vitro studies using relevant cell lines to investigate the specific effects of this compound on the Nrf2-ARE pathway and other potential signaling cascades (e.g., NF-κB).

-

Comparative studies directly evaluating the antioxidant efficacy of this compound versus zeaxanthin and lutein to understand the structure-activity relationships among these closely related isomers.

Such studies will be invaluable for drug development professionals and scientists seeking to harness the full therapeutic potential of this specific carotenoid.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ask-force.org [ask-force.org]

- 4. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyanotech.com [cyanotech.com]

- 12. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Zeaxanthin in Photosynthetic Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate machinery of photosynthesis, the xanthophyll carotenoid zeaxanthin (B1683548) plays a critical and multifaceted role in protecting the photosynthetic apparatus from the damaging effects of excess light. This technical guide provides an in-depth exploration of the core functions of zeaxanthin, focusing on its central role in the dissipation of excess light energy through non-photochemical quenching (NPQ) and its capacity as a potent antioxidant. Detailed methodologies for key experiments are provided, alongside quantitative data and visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction: The Dual Challenge of Light in Photosynthesis

Light is the essential energy source for photosynthesis, yet an overabundance of light can lead to the formation of harmful reactive oxygen species (ROS), causing photo-oxidative damage to the photosynthetic machinery.[1][2] Plants and other photosynthetic organisms have evolved sophisticated photoprotective mechanisms to safely dissipate this excess energy. Among these, the xanthophyll cycle and its key component, zeaxanthin, are paramount for short-term adaptation to fluctuating light intensities.[3][4]

Zeaxanthin's protective functions are primarily twofold:

-

Photoprotection via Non-Photochemical Quenching (NPQ): Zeaxanthin is a key player in the thermal dissipation of excess absorbed light energy in the antenna complexes of Photosystem II (PSII).[1][2][5][6] This process, known as non-photochemical quenching, prevents the over-reduction of the photosynthetic electron transport chain and the subsequent generation of ROS.[1]

-

Antioxidant Activity: Zeaxanthin directly scavenges ROS, particularly singlet oxygen (¹O₂*), and protects thylakoid membrane lipids from peroxidation, thus preserving the integrity of the photosynthetic membranes.[1][7][8][9]

This guide will delve into the molecular mechanisms of these functions, the regulatory pathways involved, and the experimental approaches used to study them.

The Xanthophyll Cycle: On-Demand Synthesis of a Photoprotectant

The concentration of zeaxanthin in the thylakoid membrane is tightly regulated by the xanthophyll cycle, a reversible enzymatic process that responds to changes in light intensity.[1][5] This cycle involves the conversion of violaxanthin (B192666) to zeaxanthin via the intermediate antheraxanthin (B39726) when light is in excess, and the reverse reaction in low light.

The key enzymes in this cycle are:

-

Violaxanthin De-epoxidase (VDE): Located in the thylakoid lumen, VDE catalyzes the de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin.[10] Its activity is triggered by the acidification of the lumen, which occurs during high rates of photosynthetic electron transport under excess light.[10] VDE requires ascorbate (B8700270) as a reductant.

-

Zeaxanthin Epoxidase (ZE): Situated on the stromal side of the thylakoid membrane, ZE catalyzes the epoxidation of zeaxanthin back to violaxanthin.[5][11] This enzyme is active under low light conditions.

The tight regulation of these enzymes ensures that zeaxanthin is only present when needed for photoprotection, thus avoiding any potential interference with light-harvesting efficiency under light-limiting conditions.[1][5]

Signaling Pathway of the Xanthophyll Cycle

Caption: The Xanthophyll Cycle Pathway.

Zeaxanthin's Role in Non-Photochemical Quenching (NPQ)

NPQ is a complex process that harmlessly dissipates excess excitation energy as heat. The most significant and rapidly inducible component of NPQ is energy-dependent quenching (qE), which is directly influenced by the presence of zeaxanthin.

The mechanism of qE involves:

-

Proton Gradient Formation: High light conditions lead to a buildup of protons (H⁺) in the thylakoid lumen, creating a low pH environment.

-

PsbS Protein Activation: The PsbS protein, a subunit of PSII, acts as a sensor for the low lumenal pH and undergoes a conformational change.

-

Zeaxanthin-Mediated Quenching: The activated PsbS protein, in conjunction with zeaxanthin, induces a conformational change in the light-harvesting complexes (LHCs) of PSII.[2] This change creates quenching sites where the excess energy from excited chlorophyll (B73375) (¹Chl*) is transferred to zeaxanthin and dissipated as heat.[6]

Two main models have been proposed for the direct role of zeaxanthin in quenching:

-

Charge-Transfer Mechanism: In this model, an electron is transferred from zeaxanthin to ¹Chl*, forming a transient charge-separated state (Zea⁺-Chl⁻). The subsequent rapid charge recombination dissipates the energy as heat.

-

Energy Transfer Mechanism: Here, energy is directly transferred from ¹Chl* to a low-lying excited state of zeaxanthin.

Logical Flow of Zeaxanthin-Dependent NPQ

Caption: Logical flow of zeaxanthin-dependent NPQ.

Zeaxanthin as a Membrane-Bound Antioxidant

Beyond its role in NPQ, zeaxanthin functions as a potent antioxidant within the thylakoid membrane.[1][7][8] Its extended system of conjugated double bonds enables it to effectively quench singlet oxygen (¹O₂*) and scavenge other ROS, thereby preventing lipid peroxidation and maintaining membrane integrity.[1][12]

The antioxidant capacity of zeaxanthin is notably higher than that of other xanthophylls found in plants.[8] It works synergistically with other lipophilic antioxidants, such as α-tocopherol (vitamin E), to provide robust protection against oxidative stress.[1][12]

Quantitative Data on Zeaxanthin's Function

The following tables summarize key quantitative data related to the function of zeaxanthin in photosynthesis.

Table 1: Kinetics of Xanthophyll Cycle Conversion in Arabidopsis thaliana

| Condition | Time to Max Zeaxanthin Formation (High Light) | Time for Zeaxanthin Re-epoxidation (Low Light) | Reference |

| Dark to 900 µmol photons m⁻² s⁻¹ | ~10 minutes | > 30 minutes | [13] |

Table 2: Impact of Zeaxanthin on Chlorophyll Fluorescence Lifetime in Arabidopsis thaliana

| State | Average Fluorescence Lifetime (ns) | Condition | Reference |

| Dark-acclimated | 1.42 | No zeaxanthin | [14] |

| Light-acclimated | 0.52 | Zeaxanthin present (after 270s of light) | [14] |

Table 3: Non-Photochemical Quenching (NPQ) in Arabidopsis thaliana Mutants

| Mutant | Genotype Description | NPQ Level Compared to Wild Type | Key Observation | Reference |

| npq1 | Defective in violaxanthin de-epoxidase (VDE) | Severely reduced | Lacks zeaxanthin, demonstrating its necessity for qE. | [10] |

| npq4 | Lacks the PsbS protein | Completely absent | Shows the essential role of PsbS in qE. | [10] |

| szl1 npq1 | Suppressor of npq1, accumulates lutein | Partially restored | Lutein can partially compensate for the absence of zeaxanthin in NPQ. | [10] |

Detailed Experimental Protocols

Protocol for Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of zeaxanthin and other photosynthetic pigments from plant tissues.

Methodology:

-

Sample Collection and Freezing: Harvest leaf tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Pigment Extraction:

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

-

Add 1 mL of 100% acetone (B3395972) (HPLC grade) and continue grinding until a homogenous slurry is formed.

-

Transfer the extract to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new tube.

-

-

HPLC Analysis:

-

Quantification:

-

Identify pigment peaks based on their retention times and absorption spectra compared to pure standards.

-

Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified pigments.

-

Protocol for Chlorophyll Fluorescence Measurement to Assess NPQ

Chlorophyll fluorescence provides a non-invasive method to assess the efficiency of PSII and the induction of NPQ.

Methodology:

-

Dark Adaptation: Dark-adapt the plant leaf for at least 20-30 minutes to ensure all PSII reaction centers are open.

-

Measurement of F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) using a weak modulated measuring beam.

-

Apply a short (e.g., 800 ms), high-intensity saturating pulse of light to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

-

Induction of NPQ:

-

Expose the leaf to a period of high-intensity actinic light (e.g., 5-10 minutes) to induce NPQ.

-

During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

Measure the steady-state fluorescence in the light (Fₛ).

-

-

Calculation of NPQ:

-

NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

-

-

Relaxation of NPQ:

-

Turn off the actinic light and continue to apply saturating pulses in the dark to observe the relaxation of NPQ.

-

Experimental Workflow for NPQ Analysis

Caption: Experimental workflow for NPQ analysis.

Protocol for Violaxanthin De-epoxidase (VDE) Activity Assay

This in vitro assay measures the activity of the VDE enzyme extracted from plant thylakoids.

Methodology:

-

Thylakoid Isolation and Lysis:

-

Isolate intact chloroplasts from fresh leaf tissue by differential centrifugation.

-

Lyse the chloroplasts by osmotic shock (resuspending in a hypotonic buffer) to release the lumenal contents, including VDE.

-

Centrifuge to pellet the thylakoid membranes and collect the supernatant containing the VDE extract.[12]

-

-

Assay Mixture Preparation:

-

Prepare a reaction buffer at pH 5.0-5.2 (e.g., citrate-phosphate buffer) to mimic the acidic lumenal conditions.[16][17]

-

Add the substrates: violaxanthin (purified from plant extracts) and monogalactosyldiacylglycerol (B12364196) (MGDG) as a lipid cofactor.[16]

-

Add the VDE extract to the assay mixture.

-

-

Initiation and Measurement:

-

Calculation of Activity:

-

Calculate the initial rate of absorbance change and use the difference extinction coefficient for the violaxanthin to zeaxanthin conversion to determine the enzyme activity (e.g., in nmol of violaxanthin converted per minute per mg of protein).[12]

-

Conclusion and Future Perspectives

Zeaxanthin is an indispensable component of the photoprotective mechanisms in photosynthetic organisms. Its dynamic synthesis via the xanthophyll cycle and its dual role in non-photochemical quenching and as an antioxidant highlight its importance in maintaining photosynthetic efficiency and viability in fluctuating light environments. The detailed protocols provided in this guide offer a foundation for researchers to investigate these processes further.

Future research may focus on the precise molecular interactions between zeaxanthin, the PsbS protein, and the LHCs, as well as the potential for manipulating the xanthophyll cycle to enhance crop productivity and stress tolerance. For drug development professionals, the potent antioxidant properties of zeaxanthin, demonstrated in the context of photosynthesis, underscore its potential as a therapeutic agent in conditions associated with oxidative stress. A deeper understanding of its function in plants can inform its application in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. epic.awi.de [epic.awi.de]

- 3. Dissecting and Modeling Zeaxanthin- and Lutein-Dependent Nonphotochemical Quenching in Arabidopsis Thaliana | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]

- 4. [PDF] HPLC Analysis of Lutein and Zeaxanthin in Green and Colored Varieties of Vegetables | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Zeaxanthin-Independent and Zeaxanthin-Dependent qE Components of Nonphotochemical Quenching Involve Common Conformational Changes within the Photosystem II Antenna in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frequently asked questions about chlorophyll fluorescence, the sequel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zeaxanthin Has Enhanced Antioxidant Capacity with Respect to All Other Xanthophylls in Arabidopsis Leaves and Functions Independent of Binding to PSII Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zeaxanthin Accumulation in the Absence of a Functional Xanthophyll Cycle Protects Chlamydomonas reinhardtii from Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 12. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Zeinoxanthin: A Pivotal Intermediate in Xanthophyll Biosynthesis and its Interplay with Lutein and Zeaxanthin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a less-discussed yet crucial carotenoid, holds a significant position in the biosynthetic pathway of lutein (B1675518), one of the two primary xanthophylls found in the human macula. This technical guide provides a comprehensive overview of this compound and its intricate relationship with its better-known isomers, lutein and zeaxanthin (B1683548). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the biochemistry, analytics, and biological significance of these interconnected molecules.

Chemical Structures and Properties

Lutein, zeaxanthin, and this compound are all C40 tetraterpenoid compounds, belonging to the xanthophyll subclass of carotenoids, characterized by the presence of hydroxyl groups. While lutein and zeaxanthin are isomers with the same chemical formula (C40H56O2), this compound is a monohydroxylated intermediate with the formula C40H56O.

Table 1: Physicochemical Properties of this compound, Lutein, and Zeaxanthin

| Property | This compound | Lutein | Zeaxanthin |

| Chemical Formula | C40H56O | C40H56O2 | C40H56O2 |

| Molar Mass | 552.88 g/mol | 568.87 g/mol | 568.87 g/mol |

| Structure | Contains one β-ring and one ε-ring, with a hydroxyl group on the β-ring. | Contains one β-ring and one ε-ring, with a hydroxyl group on each ring. | Contains two β-rings, with a hydroxyl group on each ring. |

| Key Feature | Asymmetric structure | Asymmetric structure | Symmetric structure |

Biosynthesis and Metabolic Pathways

The biosynthesis of lutein and zeaxanthin in plants occurs within plastids, originating from the common precursor lycopene. The pathways diverge at the cyclization of lycopene, leading to the formation of α-carotene (with one β-ring and one ε-ring) and β-carotene (with two β-rings).

The Lutein Biosynthetic Pathway: The Central Role of this compound

Lutein synthesis from α-carotene is a two-step hydroxylation process where this compound is a key intermediate.

-

Formation of this compound: The β-ring of α-carotene is hydroxylated by the enzyme β-ring hydroxylase (CYP97A3) . This reaction introduces a hydroxyl group at the C3 position of the β-ring, yielding This compound .[1]

-

Formation of Lutein: The ε-ring of this compound is then hydroxylated by the enzyme ε-ring hydroxylase (CYP97C1) . This second hydroxylation at the C3' position of the ε-ring results in the formation of lutein .[1][2]

The Zeaxanthin Biosynthetic Pathway

Zeaxanthin is synthesized from β-carotene through a two-step hydroxylation of its two β-rings, catalyzed by β-ring hydroxylases (non-heme di-iron enzymes, HYD, and to a lesser extent, CYP97A).[3][4]

Quantitative Data: Concentrations and Bioavailability

While extensive data exists for lutein and zeaxanthin, quantitative information on this compound in biological systems is limited due to its transient nature as an intermediate.

Table 2: Concentration of Lutein and Zeaxanthin in Human Plasma and Tissues

| Analyte | Matrix | Concentration Range | Reference(s) |

| Lutein | Human Serum/Plasma | 0.1 - 1.44 µmol/L | [3][5] |

| Zeaxanthin | Human Serum/Plasma | 0.07 - 0.17 µmol/L | [3][5] |

| Lutein + Zeaxanthin | Human Macula | 0.1 - 1 mM | [6] |

| Lutein | Perifoveal Rod Outer Segments | ~1.4 pmol/µg protein | [7] |

| Zeaxanthin | Perifoveal Rod Outer Segments | ~0.7 pmol/µg protein | [7] |

| Lutein | Peripheral Rod Outer Segments | ~0.5 pmol/µg protein | [7] |

| Zeaxanthin | Peripheral Rod Outer Segments | ~0.3 pmol/µg protein | [7] |

Modulation of Signaling Pathways

Lutein and zeaxanthin are recognized for their antioxidant and anti-inflammatory properties, which are exerted through the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

Lutein and zeaxanthin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13][14][15] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) , leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14]

NF-κB Signaling Pathway

Lutein and zeaxanthin have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[16][17][18] By inhibiting the activation and nuclear translocation of NF-κB, these xanthophylls can suppress the expression of pro-inflammatory cytokines such as IL-8.[16]

Experimental Protocols

Extraction and Quantification of this compound, Lutein, and Zeaxanthin by HPLC

This protocol outlines a general procedure for the extraction and analysis of xanthophylls from biological matrices.

6.1.1 Materials

-

Biological sample (e.g., plasma, tissue homogenate)

-

Hexane, Ethanol (B145695), Acetone, Dichloromethane, Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Potassium hydroxide (B78521) (KOH)

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous sodium sulfate

-

C30 reverse-phase HPLC column

-

HPLC system with a photodiode array (PDA) detector

6.1.2 Extraction and Saponification Workflow

6.1.3 HPLC Analysis

-

Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of Methanol, MTBE, and water is commonly used.

-

Detection: PDA detector set to scan from 250-600 nm, with specific monitoring at ~450 nm for carotenoids.

-

Quantification: Based on the peak area of authenticated standards of this compound, lutein, and zeaxanthin.

In Vitro Assay for Carotenoid Hydroxylase Activity

This protocol provides a framework for assessing the activity of carotenoid hydroxylases like CYP97A3 and CYP97C1.

6.2.1 Materials

-

Recombinant enzyme (e.g., CYP97A3 or CYP97C1 expressed in E. coli)

-

Substrate (e.g., α-carotene for CYP97A3, this compound for CYP97C1) solubilized in a suitable detergent (e.g., Tween 80)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Quenching solution (e.g., ethanol or acetone)

-

Extraction solvent (e.g., hexane)

6.2.2 Assay Procedure

-

Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the solubilized substrate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

-

Initiate the reaction by adding the recombinant enzyme.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the carotenoids with the extraction solvent.

-

Dry the extract, reconstitute in a suitable solvent, and analyze by HPLC as described in section 6.1.3 to quantify the product formation.

Conclusion

This compound, though often overlooked, is a critical intermediate in the biosynthesis of lutein. Its formation and subsequent conversion are tightly regulated by specific hydroxylase enzymes. While lutein and its isomer zeaxanthin have well-documented roles in human health, particularly in the eye, the specific biological activities of this compound remain an area for further investigation. The intricate relationship between these three xanthophylls highlights the complexity of carotenoid metabolism and its importance in biological systems. This guide provides a foundational understanding for researchers and professionals aiming to delve deeper into the science of these vital micronutrients and their potential applications in health and disease.

References

- 1. Defining the primary route for lutein synthesis in plants: the role of Arabidopsis carotenoid beta-ring hydroxylase CYP97A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Lutein and zeaxanthin in the eyes, serum and diet of human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic interactions between carotene ring hydroxylases drive lutein formation in plant carotenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Plasma kinetics of zeaxanthin and 3'-dehydro-lutein after multiple oral doses of synthetic zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superior Bioavailability of a Novel Lutein and Zeaxanthin Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lutein/Zeaxanthin Isomers and Quercetagetin Combination Safeguards the Retina from Photo-Oxidative Damage by Modulating Neuroplasticity Markers and the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Effect of Lutein on Eye and Extra-Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

Zeinoxanthin from Corn Gluten: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a monohydroxycarotenoid, represents a significant component of the xanthophyll profile in yellow corn and its co-product, corn gluten. First identified and isolated in 1960 by E. N. Petzold and F. W. Quackenbush, this pigment has been a subject of interest for its potential biological activities and as a natural colorant. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound from corn gluten, alongside contemporary methods for its extraction and analysis.

The Discovery of this compound

In their 1960 publication, Petzold and Quackenbush detailed the first-ever isolation of a crystalline carotenol from corn gluten, which they named this compound.[1][2] Their work established the fundamental methodology for separating this specific xanthophyll from the complex carotenoid mixture present in corn. The initial characterization revealed that this compound's spectral properties were similar to those of α-carotene, while its partition coefficients resembled those of cryptoxanthin.[1][2] This pioneering research laid the groundwork for future studies on the carotenoid composition of corn and the biological relevance of its individual components.

Experimental Protocols

Original Isolation and Purification of this compound (Petzold and Quackenbush, 1960)

The foundational method for isolating this compound from corn gluten involved a multi-step process of extraction, chromatographic separation, and crystallization. While the full, detailed protocol from the original publication is not widely available, a closely related and more detailed analytical procedure for corn carotenoids was published by the same research group in 1961. This method provides significant insight into the techniques likely employed for the initial isolation of this compound.

Experimental Workflow for the Original Isolation of this compound

Caption: Workflow for the original isolation of this compound from corn gluten.

Detailed Steps Based on a Contemporaneous Method (Blessin, 1962):

-

Extraction:

-

A sample of corn gluten is placed in a glass extraction thimble.

-

Absolute ethanol (B145695) is added, and the sample is extracted for 2 hours using a heating mantle.[3]

-

After cooling, Celite Analytical Filter-Aid and diethyl ether are added to precipitate interfering materials.[3]

-

The mixture is refrigerated to improve filtration and then filtered to obtain a clear pigment extract.[3]

-

-

Chromatographic Separation:

-

A chromatographic column is prepared with a layer of Celite Hyflo-Super Cel followed by a layer of Seasorb 43-Celite Hyflo-Super Cel (1:1 by weight), and topped with anhydrous sodium sulfate.[3]

-

The dried extract is redissolved and transferred to the column.

-

Carotenes are eluted with a 90:10 n-hexane-acetone mixture.[3]

-

Xanthophylls, including this compound, are then eluted with a 75:25 n-hexane-absolute ethanol mixture.[3]

-

-

Crystallization:

Modern Ultrasonic-Assisted Extraction and Purification of Xanthophylls

More recent methodologies have focused on improving the efficiency and reducing the environmental impact of xanthophyll extraction from corn gluten meal. Ultrasonic-assisted extraction (UAE) has emerged as a prominent technique.

Experimental Workflow for Modern Ultrasonic-Assisted Extraction

Caption: Modern workflow for ultrasonic-assisted extraction of xanthophylls.

Detailed Protocol (Based on Li et al., 2019):

-

Extraction:

-

Purification:

-

The crude extract is purified using silica gel column chromatography.[4]

-

-

Analysis:

-

The purity of the zeaxanthin and lutein fractions is determined by High-Performance Liquid Chromatography (HPLC).[4]

-

Quantitative Data

| Sample Type | Carotenoid | Concentration (µg/g) | Reference |

| Yellow Dent Corn | Total Xanthophylls | 21.97 | Moros et al., 2002[5] |

| Yellow Dent Corn | Lutein | 15.7 | Moros et al., 2002[5] |

| Yellow Dent Corn | Zeaxanthin | 5.7 | Moros et al., 2002[5] |

| Commercial Corn Gluten Meal | Total Xanthophylls | 145 | Moros et al., 2002[5] |

| Corn Gluten Meal | Lutein | 91 | Saez et al., 2014[6] |

| Corn Gluten Meal | Zeaxanthin | 49 | Saez et al., 2014[6] |

| Corn Gluten Meal (Enzyme Treated) | Total Xanthophylls | 59.57 | Chen et al., 2011[7] |

Characterization and Signaling Pathways

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, carotenoids, in general, are known for their antioxidant properties and their role in quenching reactive oxygen species. This activity is central to their proposed health benefits.

Logical Relationship of Analytical Techniques for this compound Characterization

Caption: Analytical techniques for the characterization of this compound.

Conclusion

The discovery and isolation of this compound from corn gluten by Petzold and Quackenbush marked a significant step in the understanding of corn carotenoids. While the original methods relied on classical extraction and chromatographic techniques, modern approaches such as ultrasonic-assisted extraction offer more efficient and scalable alternatives for obtaining xanthophylls from this valuable co-product. The detailed characterization of this compound and the ongoing research into its biological functions continue to be of great interest to the scientific and industrial communities, particularly in the fields of nutrition and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cerealsgrains.org [cerealsgrains.org]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of xanthophylls in corn by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Purification of Xanthophyll from Corn Gluten Meal [spkx.net.cn]

Zeinoxanthin: A Linchpin in Plant Stress Acclimation and Defense Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zeinoxanthin, a monohydroxylated carotenoid derived from α-carotene, plays a multifaceted and critical role in the plant's response to a myriad of environmental stressors. Positioned as a key intermediate in the biosynthesis of lutein (B1675518), this compound's functions extend far beyond its role as a simple metabolic precursor. This technical guide provides an in-depth exploration of this compound's core functions in plant stress physiology, with a particular focus on its involvement in photoprotection, antioxidant defense, and the intricate signaling networks that govern plant acclimation and defense. Detailed experimental protocols for the quantification and functional analysis of this compound are provided, alongside quantitative data summarizing its response to various stress conditions. Furthermore, this guide utilizes graphical models to delineate the complex signaling pathways in which this compound participates, offering a comprehensive resource for researchers and professionals in the fields of plant science and drug development.

Introduction

Plants, as sessile organisms, are constantly challenged by a fluctuating environment characterized by abiotic and biotic stresses such as high light, drought, temperature extremes, and pathogen attacks. To survive, they have evolved sophisticated mechanisms to perceive these stresses and mount appropriate acclimatory and defense responses. Carotenoids, a diverse group of isoprenoid pigments, are central to these adaptive strategies. While the roles of abundant carotenoids like β-carotene, lutein, and the xanthophyll cycle pigments (violaxanthin, antheraxanthin, and zeaxanthin) are well-documented, the significance of intermediary carotenoids is often less appreciated. This compound, a product of α-carotene hydroxylation, is one such intermediate that has emerged as a crucial player in plant stress responses.

This guide will delve into the biosynthesis of this compound and its pivotal functions in:

-

Photoprotection: Dissipating excess light energy to prevent photo-oxidative damage.

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) to maintain cellular redox homeostasis.

-

Hormonal Signaling: Serving as a precursor or modulator in the biosynthesis of key stress hormones like abscisic acid (ABA) and jasmonic acid (JA).

By providing a detailed overview of its functions, quantitative responses to stress, and the methodologies to study it, this guide aims to equip researchers with the knowledge to further investigate the potential of manipulating this compound content for enhancing crop resilience and to provide drug development professionals with insights into novel pathways for therapeutic intervention.

This compound Biosynthesis and Metabolism